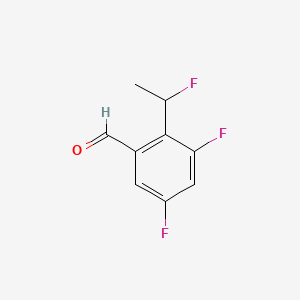
(S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones Cyclohexanones are known for their diverse applications in organic synthesis and industrial processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the core structure.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexan-1-one would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: Used in the production of fine chemicals and materials.
作用機序
The mechanism by which (S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
Cyclohexanone: The parent compound with a simpler structure.
2-Methylcyclohexanone: Lacks the prop-2-yn-1-yl group.
2-(Prop-2-yn-1-yl)cyclohexanone: Similar but without the methyl group.
Uniqueness
(S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexan-1-one is unique due to the presence of both the methyl and prop-2-yn-1-yl groups, which can influence its reactivity and applications.
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(2S)-2-methyl-2-prop-2-ynylcyclohexan-1-one |
InChI |
InChI=1S/C10H14O/c1-3-7-10(2)8-5-4-6-9(10)11/h1H,4-8H2,2H3/t10-/m1/s1 |
InChIキー |
ZCDNDFFJAKABKM-SNVBAGLBSA-N |
異性体SMILES |
C[C@]1(CCCCC1=O)CC#C |
正規SMILES |
CC1(CCCCC1=O)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



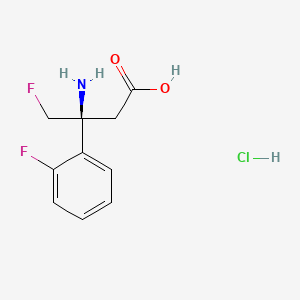
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B14905244.png)

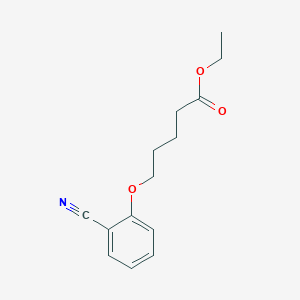
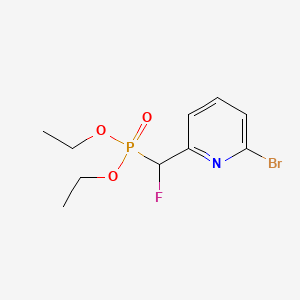
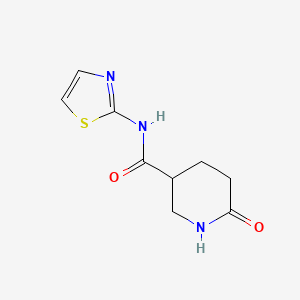
![rel-((3aS,6aR)-6a-Fluorooctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B14905289.png)
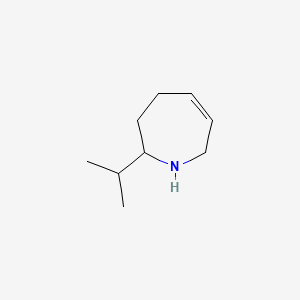
![4-[(4-Nitrophenyl)sulfanyl]morpholine](/img/structure/B14905300.png)

![2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B14905309.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane]](/img/structure/B14905310.png)
